molecular formula C26H30N2O6 B12503832 cis-5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid

cis-5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B12503832
M. Wt: 466.5 g/mol
InChI Key: WBNNZDFYNPEJGF-UHFFFAOYSA-N
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Description

5-[(tert-butoxycarbonyl)amino]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid is a synthetic organic compound often used in peptide synthesis. It is characterized by the presence of protective groups, namely the tert-butoxycarbonyl and fluoren-9-ylmethoxycarbonyl groups, which are commonly used to protect amino acids during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-butoxycarbonyl)amino]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid typically involves the protection of the amino group of piperidine-3-carboxylic acid with tert-butoxycarbonyl chloride and the subsequent protection of the carboxyl group with fluoren-9-ylmethoxycarbonyl chloride. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group chemistry but may utilize more efficient and cost-effective reagents and solvents to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluoren-9-ylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the tert-butoxycarbonyl group, leading to the removal of the protective group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the fluoren-9-ylmethoxycarbonyl group.

    Reduction: Deprotected amino acids.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

5-[(tert-butoxycarbonyl)amino]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid is widely used in the field of peptide synthesis. It serves as a building block for the synthesis of complex peptides and proteins. The protective groups help in the stepwise construction of peptides by preventing unwanted side reactions. This compound is also used in medicinal chemistry for the development of peptide-based drugs and in the study of protein-protein interactions .

Mechanism of Action

The mechanism of action of this compound is primarily related to its role as a protected amino acid in peptide synthesis. The protective groups are selectively removed under specific conditions to reveal the reactive amino and carboxyl groups, which then participate in peptide bond formation. The tert-butoxycarbonyl group is typically removed under acidic conditions, while the fluoren-9-ylmethoxycarbonyl group is removed under basic conditions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • 1-(tert-Butoxycarbonyl)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-azepanecarboxylic acid

Uniqueness

5-[(tert-butoxycarbonyl)amino]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid is unique due to its specific combination of protective groups and its application in the synthesis of piperidine-containing peptides. The presence of both tert-butoxycarbonyl and fluoren-9-ylmethoxycarbonyl groups provides dual protection, allowing for greater control and selectivity in peptide synthesis .

Properties

Molecular Formula

C26H30N2O6

Molecular Weight

466.5 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-17-12-16(23(29)30)13-28(14-17)25(32)33-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,31)(H,29,30)

InChI Key

WBNNZDFYNPEJGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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